molecular formula C13H16ClNO2 B8700091 Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate

Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate

Cat. No.: B8700091
M. Wt: 253.72 g/mol
InChI Key: UIGOGSKCKDTMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate typically involves the reaction of 2-chlorobenzyl chloride with piperidine-4-carboxylic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or phenyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a protein kinase D inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect various cellular pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)piperidine-4-carboxylate

InChI

InChI=1S/C13H16ClNO2/c1-17-12(16)13(6-8-15-9-7-13)10-4-2-3-5-11(10)14/h2-5,15H,6-9H2,1H3

InChI Key

UIGOGSKCKDTMTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNCC1)C2=CC=CC=C2Cl

Origin of Product

United States

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